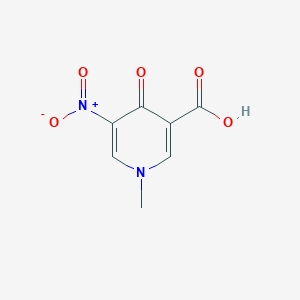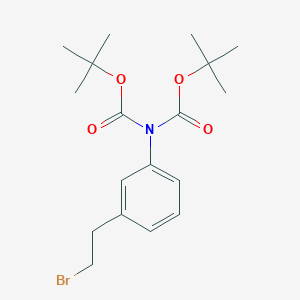
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate is a chemical compound with the molecular formula C18H26BrNO4 and a molecular weight of 400.31 g/mol . This compound is characterized by the presence of tert-butyl groups, a bromoethyl group, and an imidodicarbonate moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate typically involves the reaction of 3-(2-bromoethyl)phenylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to facilitate the formation of the imidodicarbonate linkage . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Applications De Recherche Scientifique
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents due to its ability to introduce functional groups into target molecules.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate involves the interaction of its functional groups with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts . The imidodicarbonate moiety can undergo hydrolysis to release carbon dioxide and the corresponding amine, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate can be compared with similar compounds such as:
Di-tert-Butyl (3-(2-chloroethyl)phenyl)imidodicarbonate: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
Di-tert-Butyl (3-(2-iodoethyl)phenyl)imidodicarbonate: Contains an iodoethyl group, which can undergo different reactions compared to the bromoethyl group.
Di-tert-Butyl (3-(2-fluoroethyl)phenyl)imidodicarbonate: Features a fluoroethyl group, offering unique reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Propriétés
Formule moléculaire |
C18H26BrNO4 |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
tert-butyl N-[3-(2-bromoethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H26BrNO4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-9-7-8-13(12-14)10-11-19/h7-9,12H,10-11H2,1-6H3 |
Clé InChI |
BKIGYMUQQGUXCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CCBr)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


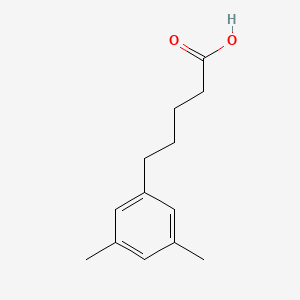
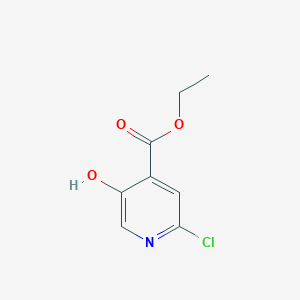
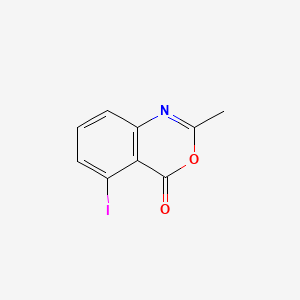
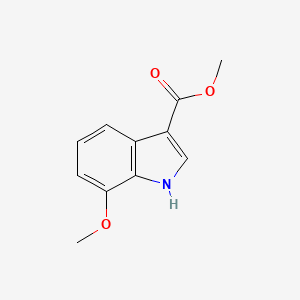
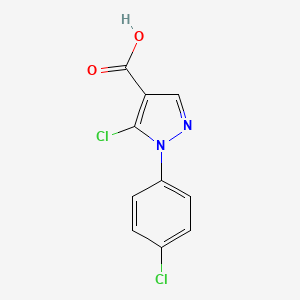

![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
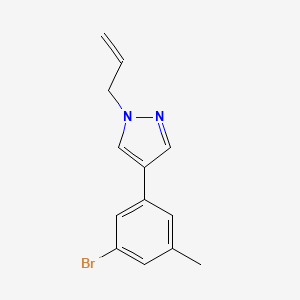

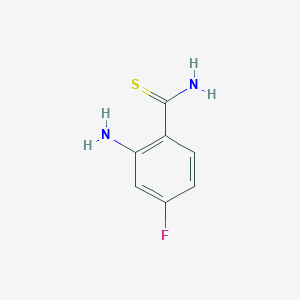
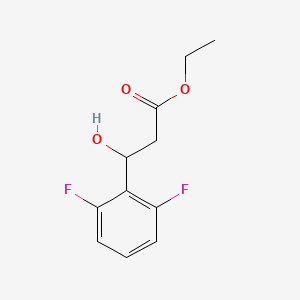
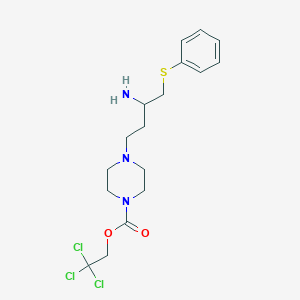
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
